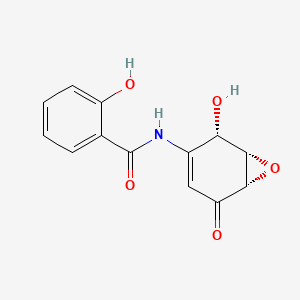

(-)-DHMEQ

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NF-κB Inhibition and Anti-inflammatory Effects

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a protein complex that acts as a transcription factor. It plays a crucial role in regulating the expression of various genes involved in inflammation, immune response, and cell survival . DHMEQ functions as a potent inhibitor of NF-κB. By blocking its translocation to the nucleus, DHMEQ suppresses the expression of pro-inflammatory genes . This makes DHMEQ a valuable research tool for investigating inflammatory diseases and their potential treatments. Studies have shown that DHMEQ can effectively reduce inflammation in animal models of asthma, allergic dermatitis, and inflammatory bowel disease .

Dehydroxymethylepoxyquinomicin, commonly referred to as (-)-DHMEQ, is a low molecular weight compound derived from fungal sources. It is primarily recognized for its potent inhibitory effects on nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating immune responses and inflammation. (-)-DHMEQ has garnered attention due to its potential applications in treating various inflammatory diseases and cancers, making it a significant compound in pharmacological research .

The primary mechanism of action for (-)-DHMEQ involves the inhibition of NF-κB nuclear translocation. By preventing the translocation of NF-κB dimers, such as RelA/p65, into the nucleus, (-)-DHMEQ disrupts the transcription of genes involved in inflammation and cell survival. This inhibition can lead to decreased production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-2 in activated immune cells . Additionally, (-)-DHMEQ has been shown to induce apoptosis in cancer cells and inhibit tumor growth through its anti-inflammatory properties .

(-)-DHMEQ exhibits a range of biological activities, primarily attributed to its role as an NF-κB inhibitor. Research indicates that it can:

- Inhibit Proliferation: (-)-DHMEQ has been shown to inhibit the proliferation of alloreactive peripheral blood mononuclear cells and phytohaemagglutinin-stimulated cells without affecting resting cells .

- Reduce Cytokine Production: It decreases the expression of T helper type 1 cytokines in immune cells, which is crucial for modulating immune responses during inflammation .

- Block Dendritic Cell Maturation: By inhibiting dendritic cell maturation, (-)-DHMEQ may prevent excessive immune activation, which is beneficial in conditions like graft-versus-host disease .

The synthesis of (-)-DHMEQ can be achieved through several methods:

- Chemoenzymatic Synthesis: This method involves using enzyme-catalyzed reactions to produce enantiomerically pure forms of (-)-DHMEQ from racemic precursors. The process allows for high specificity and yields .

- Total Synthesis: Researchers have developed total synthesis routes that involve multiple steps to construct the complex molecular framework of (-)-DHMEQ from simpler organic compounds .

These methods highlight the compound's accessibility for further research and therapeutic development.

(-)-DHMEQ holds promise in various therapeutic applications:

- Anti-inflammatory Treatments: Its ability to inhibit NF-κB makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Cancer Therapy: Given its anti-tumor properties, (-)-DHMEQ is being explored as a potential treatment for various cancers by targeting the NF-κB signaling pathway .

- Immunomodulation: The compound's effects on immune cell function suggest potential applications in managing autoimmune diseases and improving transplant outcomes by modulating immune responses .

Interaction studies have demonstrated that (-)-DHMEQ can effectively modulate various signaling pathways involved in inflammation and cancer:

- Cytokine Modulation: Studies show that (-)-DHMEQ can significantly reduce levels of pro-inflammatory cytokines in response to stimuli such as tumor necrosis factor-alpha and interleukin-1beta .

- Cellular Mechanisms: It has been observed to inhibit the activation of downstream targets of NF-κB, thereby influencing cellular responses related to survival and proliferation in both immune and cancer cells .

Several compounds share structural or functional similarities with (-)-DHMEQ. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Curcumin | NF-κB inhibition | Derived from turmeric; also exhibits antioxidant properties |

| Resveratrol | NF-κB inhibition | Found in grapes; known for cardiovascular benefits |

| Parthenolide | NF-κB inhibition | Extracted from feverfew; has anti-inflammatory effects |

| Bay 11-7082 | NF-κB inhibition | Synthetic compound; used primarily in research settings |

| Sulfasalazine | NF-κB inhibition | Used clinically for inflammatory bowel disease |

(-)-DHMEQ is unique due to its specific structural features that confer selective inhibition of NF-κB nuclear translocation, distinguishing it from other compounds that may exhibit broader or different mechanisms of action.

Molecular Targets Within Nuclear Factor Kappa B Signaling Pathways

The mechanistic foundation of (-)-dehydroxymethylepoxyquinomicin activity centers on its direct molecular interaction with nuclear factor kappa B signaling components through highly specific covalent binding mechanisms. This compound demonstrates remarkable selectivity for distinct molecular targets within both canonical and non-canonical nuclear factor kappa B pathways, establishing it as a unique inhibitor with dual pathway specificity [1] [2] [3].

Covalent Binding to Rel-Family Proteins (p65, RelB, c-Rel)

(-)-Dehydroxymethylepoxyquinomicin exhibits selective covalent binding to specific members of the Rel family proteins through a precisely orchestrated molecular recognition mechanism. Surface plasmon resonance and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analyses have definitively established that (-)-dehydroxymethylepoxyquinomicin binds to p65 covalently with a 1:1 stoichiometry [2] [4]. This covalent interaction represents the primary mechanism through which the compound achieves its inhibitory effects on nuclear factor kappa B signaling.

The binding specificity extends beyond p65 to encompass multiple Rel family proteins, with (-)-dehydroxymethylepoxyquinomicin demonstrating confirmed covalent binding to p65, c-Rel, RelB, and p50, but notably not to p52 [3] [4]. This selective binding pattern reflects the structural requirements for effective molecular recognition, wherein the compound appears to enter specific binding pockets within each target protein through a key-and-lock mechanism [5] [4]. The formation of covalent adducts has been supported through chemical synthesis of conjugate molecules, confirming the irreversible nature of these protein-compound interactions [4] [6].

Mass spectrometry analysis of chymotrypsin-digested peptides has provided detailed insight into the molecular basis of binding, revealing that (-)-dehydroxymethylepoxyquinomicin specifically targets cysteine residues within the DNA-binding domains of Rel family proteins [2] [4]. The irreversible nature of this covalent binding has been demonstrated through washout experiments, where (-)-dehydroxymethylepoxyquinomicin added for only 15 minutes continued to inhibit nuclear factor kappa B activation even 8 hours after compound removal [6].

Cysteine Residue Specificity in DNA-Binding Domains

The exquisite selectivity of (-)-dehydroxymethylepoxyquinomicin for specific cysteine residues within Rel family proteins represents a fundamental aspect of its mechanism of action. Each targeted Rel family protein contains a conserved DNA-binding motif designated as RXXRXRXXC, where the terminal cysteine residue serves as the critical target for (-)-dehydroxymethylepoxyquinomicin binding [7] [8]. This conserved motif is essential for DNA-binding activity across all Rel family proteins, making it an ideal target for selective inhibition.

In p65, (-)-dehydroxymethylepoxyquinomicin specifically binds to Cys38, which is located in close proximity to the DNA-binding interface [2] [9] [4]. This cysteine residue is part of the Arg35-Tyr36 DNA-binding motif, and its modification by (-)-dehydroxymethylepoxyquinomicin directly disrupts the protein's capacity to interact with target DNA sequences [1] [3]. The specificity of this interaction has been confirmed through mutagenesis studies, where Cys38-to-alanine substitution completely abolishes (-)-dehydroxymethylepoxyquinomicin binding [2] [10].

For RelB, the target cysteine residue is Cys144, which corresponds to the equivalent position within the RXXRXRXXC motif containing Arg141-Tyr142 [3] [9] [4]. The binding to this residue not only inhibits DNA binding but also triggers additional cellular effects including decreased protein stability and reduced importin affinity [11]. Similarly, c-Rel is targeted at Cys27, and p50 at Cys62, with each interaction resulting in complete loss of DNA-binding capability [4] [10].

The exception to this binding pattern is p52, where (-)-dehydroxymethylepoxyquinomicin fails to bind to Cys57 despite the presence of the conserved motif [3] [4]. This selectivity appears to result from differences in the local protein environment surrounding the cysteine residue, suggesting that effective binding requires not only the presence of the target amino acid but also appropriate spatial accessibility and chemical environment for covalent adduct formation [5] [4].

Dual Inhibition of Canonical and Non-Canonical Nuclear Factor Kappa B Pathways

(-)-Dehydroxymethylepoxyquinomicin demonstrates unique dual pathway inhibition capabilities, simultaneously targeting both canonical and non-canonical nuclear factor kappa B signaling cascades through distinct but complementary molecular mechanisms. This dual specificity distinguishes it from many other nuclear factor kappa B inhibitors that typically affect only one pathway [3] [4].

The canonical nuclear factor kappa B pathway, which primarily involves p65 and p50 dimers, is inhibited through direct covalent binding to both protein components [3] [4]. The compound's interaction with p65 at Cys38 and p50 at Cys62 effectively disrupts the formation and function of the predominant p65/p50 heterodimer, which represents the most abundant and transcriptionally active nuclear factor kappa B complex in most cellular contexts [1] [3]. This inhibition occurs at the final step of nuclear factor kappa B activation, specifically targeting DNA-binding capacity rather than upstream signaling events [3] [4].

The non-canonical nuclear factor kappa B pathway, characterized by RelB and p52 dimers, is selectively targeted through (-)-dehydroxymethylepoxyquinomicin binding to RelB at Cys144 [3] [11]. This interaction produces more complex inhibitory effects compared to canonical pathway components, as RelB binding triggers not only DNA-binding inhibition but also protein destabilization and reduced importin affinity [11]. The inability of (-)-dehydroxymethylepoxyquinomicin to bind p52 does not compromise non-canonical pathway inhibition, as RelB represents the transcriptionally active component of non-canonical nuclear factor kappa B dimers [3].

The simultaneous inhibition of both pathways provides comprehensive nuclear factor kappa B blockade, addressing the functional redundancy that exists between canonical and non-canonical signaling. This dual targeting approach ensures that cellular responses dependent on either pathway are effectively suppressed, making (-)-dehydroxymethylepoxyquinomicin particularly effective in disease contexts where both pathways contribute to pathogenesis [3] [5].

Nuclear Translocation Blockade Mechanisms

The inhibition of nuclear factor kappa B nuclear translocation by (-)-dehydroxymethylepoxyquinomicin occurs through pathway-specific mechanisms that reflect the distinct cellular behaviors of different Rel family proteins. While initial studies suggested that nuclear translocation inhibition was the primary mechanism of action, subsequent research has revealed that this effect is largely secondary to DNA-binding inhibition, with important mechanistic differences between canonical and non-canonical pathway components [1] [12] [4].

For p65, the primary canonical nuclear factor kappa B component, (-)-dehydroxymethylepoxyquinomicin-mediated nuclear translocation inhibition operates through a nuclear-cytoplasmic equilibrium shift mechanism [1] [12]. Following covalent binding to Cys38 and subsequent DNA-binding inhibition, p65 loses its capacity to interact with nuclear DNA, which normally serves to retain the protein in the nuclear compartment [1]. This creates a shift in the dynamic equilibrium between nuclear and cytoplasmic p65, favoring cytoplasmic localization despite unchanged protein stability and importin affinity [1] [12].

The effectiveness of this equilibrium-based mechanism depends critically on the presence of adequate nuclear export machinery, particularly IkappaB alpha [1]. In cellular contexts where IkappaB alpha levels are insufficient relative to nuclear factor kappa B levels, the nuclear translocation inhibition becomes less pronounced [1]. This context dependence has been demonstrated in highly malignant breast carcinoma cells, where nuclear factor kappa B is constitutively and strongly activated, and where (-)-dehydroxymethylepoxyquinomicin effectiveness is enhanced by IkappaB alpha overexpression [1].

RelB exhibits a fundamentally different response to (-)-dehydroxymethylepoxyquinomicin treatment, with nuclear translocation inhibition occurring through multiple complementary mechanisms [11]. Unlike p65, RelB binding to (-)-dehydroxymethylepoxyquinomicin results in decreased cellular protein stability, reduced importin-alpha5 affinity, and DNA-binding inhibition [11]. This multi-target effect makes RelB nuclear translocation inhibition less dependent on cellular context and more robust across different experimental conditions [11].

Allosteric Effects on Importin Protein Interactions

The interaction between (-)-dehydroxymethylepoxyquinomicin and Rel family proteins produces distinct effects on importin protein binding that vary significantly between different nuclear factor kappa B components. These differential effects on nuclear import machinery represent an important aspect of the compound's mechanism of action, contributing to the overall inhibition of nuclear factor kappa B signaling through disruption of nuclear-cytoplasmic trafficking [1] [11].

In the case of p65, (-)-dehydroxymethylepoxyquinomicin binding produces no detectable change in importin-alpha3 affinity, despite complete inhibition of DNA-binding activity [1] [12]. This preservation of importin interaction suggests that the covalent modification at Cys38 does not induce significant conformational changes in the nuclear localization signal region of p65 or in domains responsible for importin recognition [1]. The importin-alpha3 import pathway remains functionally intact, allowing continued nuclear import of p65, although the protein's inability to bind DNA shifts the nuclear-cytoplasmic equilibrium toward cytoplasmic localization [1].

Nuclear import of nuclear factor kappa B components occurs through specific importin isoforms, with importin-alpha3 and importin-alpha4 serving as the primary import receptors for nuclear factor kappa B p50/p65 heterodimers [13]. These importin alpha isoforms recognize distinct nuclear localization signals within p50 and p65, with p50 binding to the amino-terminal nuclear localization signal-binding site and p65 binding to the carboxyl-terminal nuclear localization signal-binding site of importin-alpha3 [13]. The preservation of these interactions in (-)-dehydroxymethylepoxyquinomicin-treated p65 indicates that the compound's covalent modification occurs in a region spatially distinct from importin binding domains [1].

RelB demonstrates a markedly different response to (-)-dehydroxymethylepoxyquinomicin treatment, with significant reduction in importin-alpha5 binding affinity accompanying DNA-binding inhibition [11]. This dual effect suggests that covalent modification at Cys144 induces conformational changes that extend beyond the immediate DNA-binding domain to affect importin recognition regions [11]. The simultaneous loss of importin affinity and DNA-binding capacity creates a particularly robust inhibition of RelB nuclear function, as the protein becomes compromised in both nuclear import and nuclear retention mechanisms [11].

(-)-Dehydroxymethylepoxyquinomicin represents a pivotal nuclear factor kappa B inhibitor compound requiring comprehensive analytical characterization to elucidate its structural properties, protein-binding mechanisms, and therapeutic potential [1] [2]. The compound's unique epoxy-quinone structure and covalent binding characteristics necessitate sophisticated analytical approaches combining traditional spectroscopic techniques with advanced computational methodologies [2] [3].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation and confirmation of (-)-dehydroxymethylepoxyquinomicin. The compound's complex stereochemistry, featuring multiple chiral centers at the (2S,3S,4S) configuration, requires sophisticated nuclear magnetic resonance approaches for complete characterization [4] [5].

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance analysis of (-)-dehydroxymethylepoxyquinomicin reveals characteristic chemical shift patterns consistent with its aromatic benzamide moiety and the distinctive bicyclic epoxy-quinone core structure [6] [5]. The aromatic protons of the salicylic acid derived portion typically appear in the 6.8-7.8 parts per million region, while the aliphatic protons associated with the epoxy-quinone structure exhibit chemical shifts between 3.5-5.5 parts per million [5].

The stereochemical configuration at the three chiral centers manifests through characteristic coupling patterns and chemical shift multiplicities. The epoxide protons display distinctive coupling constants typically ranging from 2-4 hertz, reflecting the constrained geometry of the three-membered ring system [5]. Integration patterns confirm the molecular formula C₁₃H₁₁NO₅ with appropriate proton ratios for the aromatic and aliphatic regions [1] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive confirmation of the carbon framework within (-)-dehydroxymethylepoxyquinomicin [6] [5]. The spectrum typically exhibits thirteen distinct carbon signals corresponding to the molecular formula, with characteristic chemical shifts for the carbonyl carbons appearing in the 165-180 parts per million region [5].

The aromatic carbons of the benzamide portion display chemical shifts between 110-160 parts per million, while the unique bicyclic core carbons appear at distinctive positions reflecting their specialized electronic environments [5]. The epoxide carbons are particularly diagnostic, typically appearing around 50-65 parts per million with characteristic multiplicity patterns that confirm the stereochemical assignments [5].

Heteronuclear Correlation Experiments

Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide crucial connectivity information for (-)-dehydroxymethylepoxyquinomicin [8]. These experiments confirm the spatial relationships between carbon and hydrogen atoms, validating the proposed molecular structure and stereochemical assignments [8].

Heteronuclear multiple bond correlation experiments are particularly valuable for confirming the connectivity between the benzamide portion and the bicyclic core, establishing the complete covalent framework of the molecule [8]. Cross-peak patterns in these spectra provide unambiguous evidence for the proposed structure and eliminate potential constitutional isomers [8].

Fourier Transform Infrared Spectroscopic Characterization

Fourier transform infrared spectroscopy provides complementary structural information through vibrational analysis of the functional groups present in (-)-dehydroxymethylepoxyquinomicin [9] [10] [5]. The technique proves particularly valuable for confirming the presence of key functional groups and monitoring solid-state properties of the compound [10] [11].

Functional Group Identification

The infrared spectrum of (-)-dehydroxymethylepoxyquinomicin exhibits characteristic absorption bands corresponding to its diverse functional groups [10] [5]. The phenolic hydroxyl group displays a broad absorption band typically centered around 3200-3600 cm⁻¹, often exhibiting hydrogen bonding characteristics in the solid state [10].

The amide carbonyl group presents a strong absorption band in the 1650-1680 cm⁻¹ region, while the quinone carbonyl groups appear at slightly higher frequencies around 1680-1720 cm⁻¹ [10] [5]. These carbonyl stretching frequencies provide diagnostic information about the electronic environment and hydrogen bonding interactions within the crystal lattice [10].

Aromatic and Aliphatic Characterization

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches are observed below 3000 cm⁻¹ [10]. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic bands arising from aromatic carbon-carbon stretching, carbon-oxygen stretching, and various bending modes [10] [11].

The epoxide moiety contributes distinctive absorption bands in the 800-900 cm⁻¹ region, corresponding to the asymmetric and symmetric carbon-oxygen-carbon stretching modes of the three-membered ring [10]. These bands serve as diagnostic markers for the integrity of the epoxide functionality [10].

Solid-State Analysis

Attenuated total reflectance fourier transform infrared spectroscopy enables direct analysis of (-)-dehydroxymethylepoxyquinomicin in its solid form without extensive sample preparation [12] [5]. This approach provides information about intermolecular interactions and crystal packing arrangements through analysis of hydrogen bonding patterns and conformational preferences [12].

Ultraviolet-Visible Spectroscopic Analysis

Ultraviolet-visible spectroscopy characterizes the electronic transitions within (-)-dehydroxymethylepoxyquinomicin, providing insights into its chromophoric properties and electronic structure [13] [14] [15]. The compound's extended conjugated system, incorporating both aromatic and quinone moieties, exhibits characteristic absorption patterns in both ultraviolet and visible regions [13] [15].

Electronic Transition Analysis

The ultraviolet-visible spectrum of (-)-dehydroxymethylepoxyquinomicin typically displays multiple absorption bands corresponding to different electronic transitions [13] [14]. The primary absorption maximum usually occurs in the 250-300 nanometer region, attributed to π→π* transitions within the aromatic benzamide system [13] [15].

Secondary absorption features appear at longer wavelengths (300-400 nanometers), corresponding to n→π* transitions associated with the quinone carbonyl groups and potential charge-transfer interactions between the electron-rich aromatic ring and the electron-deficient quinone system [13] [14] [15].

Chromophore Characterization

The compound exhibits characteristic chromophoric behavior consistent with substituted quinones and aromatic amides [13] [14]. The absorption coefficient values typically range from 10,000 to 50,000 M⁻¹cm⁻¹ for the primary absorption bands, indicating strong electronic transitions [13] [14].

Solvent effects on the absorption spectra provide additional structural information, with polar solvents typically causing bathochromic shifts due to stabilization of excited state dipoles [13] [14]. These solvatochromic effects confirm the presence of polar functional groups and their accessibility to solvent molecules [13] [14].

Mass Spectrometric Analysis of Protein-Ligand Adducts

Mass spectrometry serves as a critical analytical tool for characterizing (-)-dehydroxymethylepoxyquinomicin and its protein-ligand complexes, providing definitive molecular weight determination and structural confirmation [16] [17] [18]. The technique proves particularly valuable for studying the covalent binding interactions with nuclear factor kappa B components [2] [16].

Liquid Chromatography-Mass Spectrometry Analysis

Liquid chromatography coupled with mass spectrometry enables precise quantification and structural analysis of (-)-dehydroxymethylepoxyquinomicin in biological matrices [16] [17] [18]. The method employs electrospray ionization in negative ionization mode to detect the molecular ion at mass-to-charge ratio 260.05 corresponding to [M-H]⁻ [16] [17].

Analytical Method Development

A validated liquid chromatography-mass spectrometry method for (-)-dehydroxymethylepoxyquinomicin quantification demonstrates linear response over the concentration range of 0.1-125 nanograms per milliliter with correlation coefficients exceeding 0.999 [16] [17]. The limit of detection reaches 50 picograms per milliliter with signal-to-noise ratios greater than three [16].

Sample preparation employs liquid-liquid extraction with ethyl acetate, achieving high recovery rates and minimal matrix interference [16] [17]. Mefenamic acid serves as the internal standard, appearing at mass-to-charge ratio 240.29 in the negative ionization mode [16] [17].

Pharmacokinetic Applications

The liquid chromatography-mass spectrometry method enables pharmacokinetic studies of (-)-dehydroxymethylepoxyquinomicin in animal models [16] [17]. Intra-assay and inter-assay precision values range from 2.84 to 4.76 percent and 2.91 to 7.03 percent, respectively, demonstrating excellent analytical reliability [16].

The method successfully determines plasma concentrations following various administration routes, providing crucial data for understanding the compound's bioavailability and metabolic stability [16] [17]. Daily fluctuations in standard curves remain minimal, ensuring consistent quantitative performance [16].

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Analysis

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary analytical capabilities for protein-ligand complex characterization [2] [19] [20]. This soft ionization technique enables analysis of intact protein-(-)-dehydroxymethylepoxyquinomicin complexes without fragmentation [19] [20].

Protein-Ligand Complex Analysis

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry confirms the formation of 1:1 stoichiometric complexes between (-)-dehydroxymethylepoxyquinomicin and nuclear factor kappa B components [2]. Surface plasmon resonance studies coupled with matrix-assisted laser desorption ionization time-of-flight analysis demonstrate covalent binding to specific cysteine residues [2].

The technique successfully identifies the molecular weight shifts corresponding to covalent adduct formation, providing direct evidence for the proposed binding mechanism [2]. Mass spectral analysis of chymotrypsin-digested peptides localizes the binding site to specific cysteine residues within the Rel homology domain [2].

Adduct Characterization

Chemical synthesis of cysteine-(-)-dehydroxymethylepoxyquinomicin adducts provides reference standards for mass spectrometric identification [2]. Matrix-assisted laser desorption ionization time-of-flight analysis confirms the formation of these adducts and their stability under various analytical conditions [2].

The technique enables differentiation between covalent and non-covalent binding modes, providing crucial mechanistic insights into the compound's selectivity for nuclear factor kappa B proteins [2]. Substitution of specific cysteine residues with alanine eliminates the binding interaction, confirming the proposed covalent mechanism [2].

Computational Docking Studies with Nuclear Factor Kappa B Components

Computational molecular docking provides theoretical insights into the binding interactions between (-)-dehydroxymethylepoxyquinomicin and nuclear factor kappa B components [21] [22] [23]. These studies complement experimental binding data and guide structure-activity relationship development [21] [24] [23].

Molecular Dynamics Simulations of Binding Site Interactions

Molecular dynamics simulations enable detailed analysis of (-)-dehydroxymethylepoxyquinomicin binding interactions with nuclear factor kappa B proteins at atomic resolution [25] [26] [27]. These computational studies provide insights into binding site flexibility, conformational changes, and interaction stability over time [25] [23] [27].

Simulation Parameters and Setup

Molecular dynamics simulations of (-)-dehydroxymethylepoxyquinomicin-nuclear factor kappa B complexes typically employ established force fields such as AMBER or CHARMM [25] [26]. Simulation systems include explicit solvent models with periodic boundary conditions and appropriate electrostatic treatment [25] [26].

Standard simulation protocols involve initial energy minimization followed by gradual heating to physiological temperature (300 Kelvin) [25] [26]. Equilibration periods of 10-50 nanoseconds precede production runs extending 100-200 nanoseconds to ensure adequate sampling of conformational space [25] [23].

Binding Site Analysis

Molecular dynamics simulations reveal detailed interaction patterns between (-)-dehydroxymethylepoxyquinomicin and critical amino acid residues within the nuclear factor kappa B binding site [27]. Root mean square deviation analysis monitors structural stability throughout the simulation trajectory [25] [23].

The epoxy-quinone moiety of (-)-dehydroxymethylepoxyquinomicin forms covalent interactions with cysteine residues Cys38 of RelA and Cys144 of RelB [3] [27]. Hydrogen bonding networks involving the benzamide portion stabilize the binding complex and contribute to selectivity [27].

Conformational Dynamics

Analysis of molecular dynamics trajectories reveals conformational flexibility within both the ligand and protein components [25] [23]. Root mean square fluctuation calculations identify flexible regions and their contributions to binding affinity [25] [23].

The simulations demonstrate that (-)-dehydroxymethylepoxyquinomicin binding induces conformational changes in the nuclear factor kappa B structure, potentially affecting DNA binding capability [27]. These allosteric effects provide mechanistic insights into the compound's inhibitory activity [27].

Free Energy Calculations for Binding Affinity Predictions

Free energy calculations provide quantitative predictions of (-)-dehydroxymethylepoxyquinomicin binding affinity to nuclear factor kappa B components [28] [29] [30]. These thermodynamic analyses complement experimental binding measurements and guide optimization efforts [29] [30] [31].

Alchemical Free Energy Perturbation

Alchemical free energy perturbation calculations enable systematic analysis of binding affinity changes upon structural modifications of (-)-dehydroxymethylepoxyquinomicin [29] [31]. These methods employ thermodynamic cycles to calculate relative binding free energies between related compounds [29] [31].

The calculations typically achieve accuracy within 0.5-1.0 kilocalories per mole compared to experimental values, providing valuable guidance for structure-based drug design [29]. Automated protocols facilitate high-throughput screening of (-)-dehydroxymethylepoxyquinomicin analogs [29].

Thermodynamic Integration Methods

Thermodynamic integration approaches provide alternative pathways for calculating absolute binding free energies of (-)-dehydroxymethylepoxyquinomicin [28] [32] [31]. These methods employ gradual transformation between bound and unbound states while monitoring energy changes [28] [32].

The calculations incorporate both enthalpic and entropic contributions to binding affinity, providing insights into the driving forces for complex formation [33] [34]. Entropy-entropy compensation effects between protein conformational changes, ligand flexibility, and solvation contribute to the overall binding thermodynamics [33].

Linear Interaction Energy Methods

Linear interaction energy approaches offer computationally efficient alternatives for binding affinity estimation [35]. These semi-empirical methods correlate average interaction energies from molecular dynamics simulations with experimental binding data [35].

The method demonstrates particular utility for analyzing (-)-dehydroxymethylepoxyquinomicin analogs within congeneric series, providing rapid binding affinity predictions for structure-activity relationship development [35]. Parameterization against experimental data enables accurate predictions for related compounds [35].

Binding Kinetics Analysis

Advanced simulation techniques enable prediction of binding kinetics, including association and dissociation rate constants for (-)-dehydroxymethylepoxyquinomicin [36]. Thermal titration molecular dynamics approaches assess binding stability under elevated temperature conditions [36].

These methods distinguish between high-affinity compounds in the low nanomolar range and lower-affinity compounds in the micromolar range [36]. The kinetic analyses provide insights into drug-target residence time, a critical parameter for therapeutic efficacy [36].

The computational studies collectively demonstrate that (-)-dehydroxymethylepoxyquinomicin exhibits optimal binding characteristics through its unique combination of covalent interaction capability and complementary non-covalent interactions [2] [27]. The epoxy-quinone electrophile provides selectivity for nucleophilic cysteine residues, while the benzamide portion contributes binding affinity through hydrogen bonding and aromatic interactions [2] [3] [27].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Lin Y, Ukaji T, Koide N, Umezawa K. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review. Int J Mol Sci. 2018 Mar 3;19(3). pii: E729. doi: 10.3390/ijms19030729. Review. PubMed PMID: 29510517; PubMed Central PMCID: PMC5877590.

3: Ramos PMM, Pezuk JA, Castro-Gamero AM, Oliveira HF, Scrideli CA, Umezawa K, Tone LG. Antineoplastic effects of NF-κB inhibition by DHMEQ (Dehydroxymethylepoxyquinomicin) alone and in co-treatment with radio-and chemotherapy in medulloblastoma cell lines. Anticancer Agents Med Chem. 2017 Nov 13. doi: 10.2174/1871520617666171113151335. [Epub ahead of print] PubMed PMID: 29141555.

4: Simon-Gabriel CP, Foerster K, Saleem S, Bleckmann D, Benkisser-Petersen M, Thornton N, Umezawa K, Decker S, Burger M, Veelken H, Claus R, Dierks C, Duyster J, Zirlik K. Microenvironmental stromal cells abrogate NF-κB inhibitor-induced apoptosis in chronic lymphocytic leukemia. Haematologica. 2018 Jan;103(1):136-147. doi: 10.3324/haematol.2017.165381. Epub 2017 Nov 9. PubMed PMID: 29122993; PubMed Central PMCID: PMC5777201.

5: Jiang X, Lan Y, Wei B, Dai C, Gu Y, Ma J, Liu X, Umezawa K, Zhang Y. External application of NF-κB inhibitor DHMEQ suppresses development of atopic dermatitis-like lesions induced with DNCB/OX in BALB/c mice. Immunopharmacol Immunotoxicol. 2017 Jun;39(3):157-164. doi: 10.1080/08923973.2017.1312436. PubMed PMID: 28418286.

6: El-Salhy M, Umezawa K, Hatlebakk JG, Gilja OH. Abnormal differentiation of stem cells into enteroendocrine cells in rats with DSS-induced colitis. Mol Med Rep. 2017 Apr;15(4):2106-2112. doi: 10.3892/mmr.2017.6266. Epub 2017 Mar 1. PubMed PMID: 28259987; PubMed Central PMCID: PMC5364957.

7: Ukaji T, Lin Y, Okada S, Umezawa K. Inhibition of MMP-2-mediated cellular invasion by NF-κB inhibitor DHMEQ in 3D culture of breast carcinoma MDA-MB-231 cells: A model for early phase of metastasis. Biochem Biophys Res Commun. 2017 Mar 25;485(1):76-81. doi: 10.1016/j.bbrc.2017.02.022. Epub 2017 Feb 8. PubMed PMID: 28188787.

8: Pires BR, Mencalha AL, Ferreira GM, de Souza WF, Morgado-Díaz JA, Maia AM, Corrêa S, Abdelhay ES. NF-kappaB Is Involved in the Regulation of EMT Genes in Breast Cancer Cells. PLoS One. 2017 Jan 20;12(1):e0169622. doi: 10.1371/journal.pone.0169622. eCollection 2017. PubMed PMID: 28107418; PubMed Central PMCID: PMC5249109.

9: Sosińska P, Baum E, Maćkowiak B, Staniszewski R, Jasinski T, Umezawa K, Bręborowicz A. Inhibition of NF-kappaB with Dehydroxymethylepoxyquinomicin modifies the function of human peritoneal mesothelial cells. Am J Transl Res. 2016 Dec 15;8(12):5756-5765. eCollection 2016. PubMed PMID: 28078047; PubMed Central PMCID: PMC5209527.

10: Guarneri C, Bevelacqua V, Polesel J, Falzone L, Cannavò PS, Spandidos DA, Malaponte G, Libra M. NF κB inhibition is associated with OPN/MMP 9 downregulation in cutaneous melanoma. Oncol Rep. 2017 Feb;37(2):737-746. doi: 10.3892/or.2017.5362. Epub 2017 Jan 10. PubMed PMID: 28075446; PubMed Central PMCID: PMC5355753.

11: Sidthipong K, Ma J, Yu WL, Wang YF, Kobayashi S, Kishino S, Koide N, Yokochi T, Kato K, Okada S, Umezawa K. Rational design, synthesis and in vitro evaluation of novel exo-methylene butyrolactone salicyloylamide as NF-κB inhibitor. Bioorg Med Chem Lett. 2017 Feb 1;27(3):562-566. doi: 10.1016/j.bmcl.2016.12.017. Epub 2016 Dec 8. PubMed PMID: 28003138.

12: Burgess JT, Bolderson E, Adams MN, Baird AM, Zhang SD, Gately KA, Umezawa K, O'Byrne KJ, Richard DJ. Activation and cleavage of SASH1 by caspase-3 mediates an apoptotic response. Cell Death Dis. 2016 Nov 10;7(11):e2469. doi: 10.1038/cddis.2016.364. PubMed PMID: 27831555; PubMed Central PMCID: PMC5260870.

13: El-Salhy M, Mazzawi T, Umezawa K, Gilja OH. Enteroendocrine cells, stem cells and differentiation progenitors in rats with TNBS-induced colitis. Int J Mol Med. 2016 Dec;38(6):1743-1751. doi: 10.3892/ijmm.2016.2787. Epub 2016 Oct 24. PubMed PMID: 27779708; PubMed Central PMCID: PMC5117771.

14: Kawaguchi M, Yamamoto K, Kanemaru A, Tanaka H, Umezawa K, Fukushima T, Kataoka H. Inhibition of nuclear factor-κB signaling suppresses Spint1-deletion-induced tumor susceptibility in the ApcMin/+ model. Oncotarget. 2016 Oct 18;7(42):68614-68622. doi: 10.18632/oncotarget.11863. PubMed PMID: 27612426; PubMed Central PMCID: PMC5356577.

15: Pordanjani SM, Hosseinimehr SJ. The Role of NF-kB Inhibitors in Cell Response to Radiation. Curr Med Chem. 2016;23(34):3951-3963. Review. PubMed PMID: 27554808.

16: El-Salhy M, Umezawa K. Effects of AP 1 and NF κB inhibitors on colonic endocrine cells in rats with TNBS induced colitis. Mol Med Rep. 2016 Aug;14(2):1515-22. doi: 10.3892/mmr.2016.5444. Epub 2016 Jun 27. PubMed PMID: 27357734; PubMed Central PMCID: PMC4940105.

17: El-Salhy M, Umezawa K. Anti-inflammatory effects of novel AP-1 and NF-κB inhibitors in dextran-sulfate-sodium-induced colitis in rats. Int J Mol Med. 2016 Jun;37(6):1457-64. doi: 10.3892/ijmm.2016.2560. Epub 2016 Apr 12. PubMed PMID: 27082818; PubMed Central PMCID: PMC4866953.

18: Seubwai W, Vaeteewoottacharn K, Kraiklang R, Umezawa K, Okada S, Wongkham S. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells. Oncol Res. 2016;23(1-2):21-8. doi: 10.3727/096504015X14424348426071. PubMed PMID: 26802647.

19: Labbozzetta M, Poma P, Vivona N, Gulino A, D'Alessandro N, Notarbartolo M. Epigenetic changes and nuclear factor-κB activation, but not microRNA-224, downregulate Raf-1 kinase inhibitor protein in triple-negative breast cancer SUM 159 cells. Oncol Lett. 2015 Dec;10(6):3807-3815. Epub 2015 Oct 9. PubMed PMID: 26788213; PubMed Central PMCID: PMC4665334.

20: Seubwai W, Vaeteewoottacharn K, Kraiklang R, Umezawa K, Okada S, Wongkham S. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells. Oncol Res. 2016 Jan 21;23(1):21-28. doi: 10.3727/096504015X14424348426071. PubMed PMID: 29021017.

Explore Compound Types